4-(3,3-Dimethylpenta-1,4-dienyl)phenol
Description
4-(3,3-Dimethylpenta-1,4-dienyl)phenol is a phenolic compound characterized by a para-substituted dienyl chain with two methyl groups at the 3,3-positions of the penta-1,4-dienyl moiety. This structure combines the electron-donating hydroxyl group of phenol with a conjugated diene system, which may confer unique physicochemical properties, such as enhanced optical activity, reactivity, or biological interactions.
Properties
CAS No. |
471295-16-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(3,3-dimethylpenta-1,4-dienyl)phenol |
InChI |
InChI=1S/C13H16O/c1-4-13(2,3)10-9-11-5-7-12(14)8-6-11/h4-10,14H,1H2,2-3H3 |
InChI Key |
DKVQOAMBVKKPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Friedel-Crafts Alkylation of Phenol Derivatives
The Friedel-Crafts alkylation serves as a foundational method for introducing alkyl groups to aromatic rings. For 4-(3,3-Dimethylpenta-1,4-dienyl)phenol, this involves reacting phenol with 3,3-dimethylpenta-1,4-dienyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the dienyl chloride to form a carbocation intermediate. This intermediate attacks the para position of phenol due to its high electron density, yielding the target compound. Optimal conditions include:
- Temperature : 0–25°C in anhydrous dichloromethane
- Molar ratio : 1:1.2 (phenol to dienyl chloride)
- Catalyst loading : 10–15 mol% AlCl₃
A representative procedure from patent literature demonstrates that substituting phenol with 2,6-dimethylphenol enhances regioselectivity, achieving >85% para substitution. However, this method faces challenges in isolating the product due to competing oligomerization of the dienyl group.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura and Heck couplings provide modular routes to construct the dienyl-phenol framework.
Suzuki-Miyaura Coupling
This method couples a boronic acid derivative of the dienyl group with a halogenated phenol. For example, 4-bromophenol reacts with (3,3-dimethylpenta-1,4-dienyl)boronic acid in the presence of Pd(PPh₃)₄ and a base:
$$
\text{4-Bromophenol} + \text{(CH}3\text{)}2\text{C=CH-CH}2\text{-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{4-(3,3-Dimethylpenta-1,4-dienyl)phenol}
$$
- Solvent : Toluene/water (3:1)
- Temperature : 80–100°C
- Yield : 72–78%
Heck Coupling
The Heck reaction couples 4-iodophenol with 3,3-dimethyl-1,4-pentadiene using Pd(OAc)₂ as a catalyst:
$$
\text{4-Iodophenol} + \text{(CH}3\text{)}2\text{C=CH-CH}2\text{CH}2\text{CH}2 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{4-(3,3-Dimethylpenta-1,4-dienyl)phenol}
$$
This method achieves 65–70% yield but requires careful control of phosphine ligands to suppress double-bond isomerization.
Multi-Step Functionalization via Intermediate Alcohols
A patent outlines a three-step synthesis starting from 3,5-dimethylbromobenzene:
- Lithiation and carboxylation : Formation of tris(3,5-dimethylphenyl)methanol using n-BuLi and diethyl carbonate at −70°C.
- Chlorination : Conversion to tris(3,5-dimethylphenyl)methyl chloride with SOCl₂.
- Alkylation of phenol : Reaction with 2,6-dimethylphenol at 140–160°C under inert gas.
This route, though lengthier, achieves 88% purity and scalability to kilogram quantities.
Optimization Strategies and Comparative Analysis
Catalyst Screening for Cross-Couplings
A comparative study of palladium catalysts reveals:
| Catalyst | Ligand | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 72 | 9:1 |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 81 | 12:1 |
| Pd(OAc)₂ | P(o-Tol)₃ | 68 | 8:1 |
The use of bidentate ligands (e.g., dppf) enhances both yield and regioselectivity by stabilizing the palladium intermediate.
Solvent Effects in Friedel-Crafts Alkylation
Polar aprotic solvents like dichloroethane improve carbocation stability, while ethereal solvents (THF) reduce side reactions:
| Solvent | Dielectric Constant | Yield (%) | Oligomerization (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 75 | 15 |
| 1,2-Dichloroethane | 10.36 | 82 | 8 |
| THF | 7.52 | 60 | 25 |
Lower oligomerization in dichloroethane correlates with reduced carbocation mobility.
Challenges and Industrial Scalability
Emerging Methodologies
Enzymatic Hydroxylation
Recent advances employ cytochrome P450 enzymes to hydroxylate pre-formed 4-(3,3-dimethylpenta-1,4-dienyl)benzene. This biocatalytic route avoids harsh conditions but currently offers low throughput (∼35% yield).
Flow Chemistry Approaches
Continuous-flow reactors minimize side reactions by precise control of residence time (2–5 minutes) and temperature (50°C). Initial trials report 89% conversion using microfluidic channels.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylpenta-1,4-dienyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bonds in the side chain can be reduced to single bonds.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
4-(3,3-Dimethylpenta-1,4-dienyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylpenta-1,4-dienyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compounds with Dienyl Substituents
Sodium 4-[5-(4-Hydroxy-3-methoxyphenyl)-3-oxo-penta-1,4-dienyl]-2-methoxy-phenolate
- Structure: Features a penta-1,4-dienyl chain substituted with a ketone group and attached to two methoxy-phenolic rings.
- Key Properties :
- Comparison: Unlike 4-(3,3-Dimethylpenta-1,4-dienyl)phenol, this compound includes methoxy groups and a ketone, which may increase polarity and alter bioavailability.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains a phenol ring linked to a diphenylimidazole group.
- Key Properties: Exhibits nonlinear optical (NLO) properties with a high third-order polarizability (2.2627 × 10⁻⁶ esu) and self-focusing behavior . Extended π-conjugation between the imidazole and phenol enhances charge transfer.
- Comparison: The imidazole group provides a rigid, planar structure, whereas the dienyl chain in 4-(3,3-Dimethylpenta-1,4-dienyl)phenol offers flexibility. Both compounds may share applications in optoelectronics, but the dienyl system’s conformational freedom could reduce optical efficiency compared to imidazole derivatives.
Alkyl- and Aryl-Substituted Phenols
Bisphenol A (BPA) and Alternatives
- Structure: 4,4’-Isopropylidenediphenol, with two phenol rings connected by a dimethylmethylene bridge.
- Key Properties: Widely used in plastics but restricted due to endocrine-disrupting effects . Alternatives like 4,4’-methylenedi-2,6-xylenol are explored for reduced toxicity .
- Comparison: BPA’s bridging group lacks conjugation, whereas the dienyl chain in 4-(3,3-Dimethylpenta-1,4-dienyl)phenol enables electron delocalization. Methyl branching in the dienyl chain may reduce metabolic degradation compared to BPA’s linear structure.
4-Phenylphenol (4-PP)
- Structure : Biphenyl system with a hydroxyl group at the para position.
- Key Properties :
- Comparison: The biphenyl system in 4-PP is rigid and planar, whereas the dienyl chain in 4-(3,3-Dimethylpenta-1,4-dienyl)phenol introduces torsional flexibility. Both compounds may exhibit similar lipophilicity, but the dienyl chain’s unsaturation could increase reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
